2-chloro-N-(dicyclopropylmethyl)acetamide
Overview
Description
2-Chloro-N-(dicyclopropylmethyl)acetamide is an organic compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This compound is characterized by the presence of a chloro group attached to an acetamide moiety, with a dicyclopropylmethyl substituent on the nitrogen atom. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Chloro-N-(dicyclopropylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(dicyclopropylmethyl)acetamide typically involves the reaction of dicyclopropylmethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(dicyclopropylmethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of N-oxides or amines.
Mechanism of Action
The mechanism of action of 2-chloro-N-(dicyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dicyclopropylmethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of dicyclopropylmethyl groups.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a 2,6-dimethylphenyl group instead of a dicyclopropylmethyl group.
Uniqueness: 2-Chloro-N-(dicyclopropylmethyl)acetamide is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-chloro-N-(dicyclopropylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRBQHSEYVRZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.